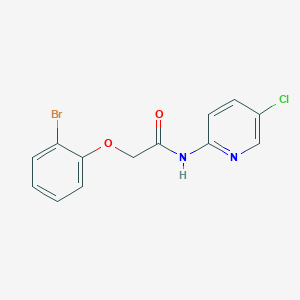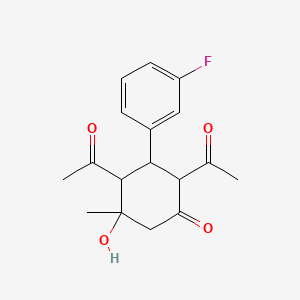
6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromenones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The exact mechanism of action of 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. Its antiviral activity may be attributed to its ability to inhibit viral replication. Its anti-inflammatory and antioxidant activities may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been reported to exhibit antiviral activity against hepatitis C virus, dengue virus, and human immunodeficiency virus. Its anti-inflammatory and antioxidant activities have been demonstrated in various animal models of inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one is its potential use as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and can be obtained in moderate yield. However, its low solubility in water and organic solvents can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research and development of 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one. One direction is to further investigate its anticancer activity and elucidate its mechanism of action. Another direction is to explore its potential use as an antiviral agent and develop more potent derivatives. Its potential use as an insecticide and herbicide also warrants further investigation. In addition, its use as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography can be further explored.
Synthesis Methods
The synthesis of 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one involves the reaction of 6-chloro-4-hydroxycoumarin with octahydro-1(2H)-quinoline in the presence of a strong acid catalyst, followed by oxidation with a suitable oxidizing agent. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
The potential applications of 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one in scientific research are numerous. It has been reported to exhibit anticancer, antiviral, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use as an insecticide and herbicide. In addition, it has been used as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography.
properties
IUPAC Name |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-6-chlorochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c20-15-7-8-18-16(10-15)19(22)14(12-23-18)11-21-9-3-5-13-4-1-2-6-17(13)21/h7-8,10,12-13,17H,1-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFOCSQYKWFHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC3=COC4=C(C3=O)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-6-chlorochromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5113479.png)
![5-(3,4-dichlorophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5113501.png)
![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5113514.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)
![N-cyclopropyl-N'-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5113536.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]indoline](/img/structure/B5113544.png)


![7-(cyclohexylamino)-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5113559.png)
![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5113567.png)
![2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5113568.png)

